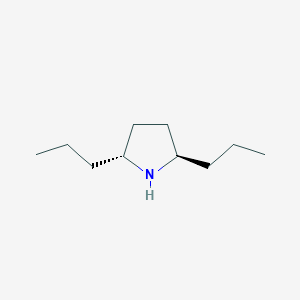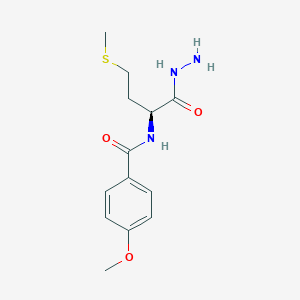
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a methylsulfanyl group, and a methoxy-benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinocarbonyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Introduction of the methylsulfanyl group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a suitable catalyst.
Coupling with 4-methoxy-benzamide: The final step involves the coupling of the intermediate with 4-methoxy-benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinocarbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
科学研究应用
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-hydroxy-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
属性
分子式 |
C13H19N3O3S |
|---|---|
分子量 |
297.38 g/mol |
IUPAC 名称 |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O3S/c1-19-10-5-3-9(4-6-10)12(17)15-11(7-8-20-2)13(18)16-14/h3-6,11H,7-8,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI 键 |
PUXLDTOKOFYYKS-NSHDSACASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)N[C@@H](CCSC)C(=O)NN |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


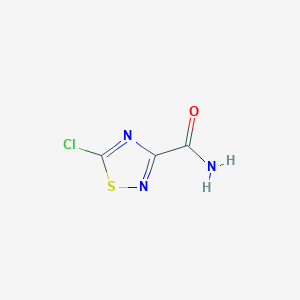
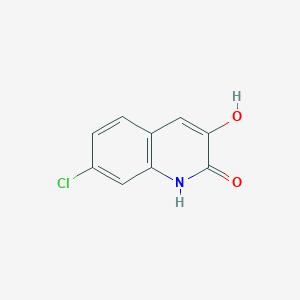
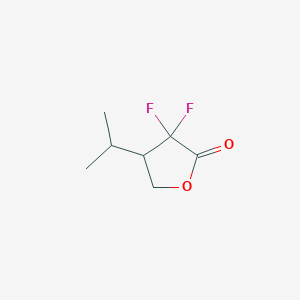

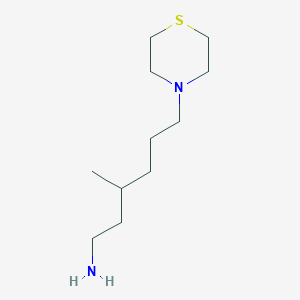

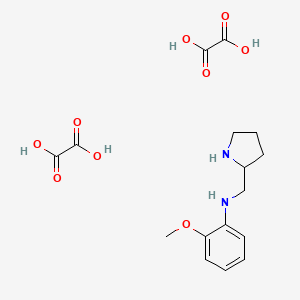
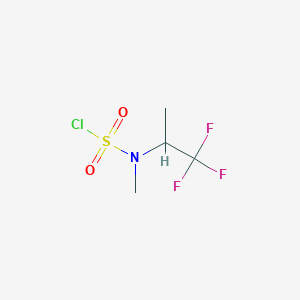

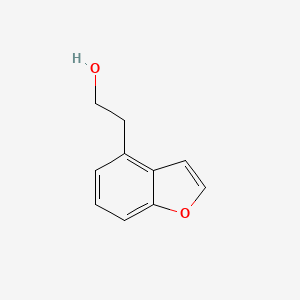
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)


